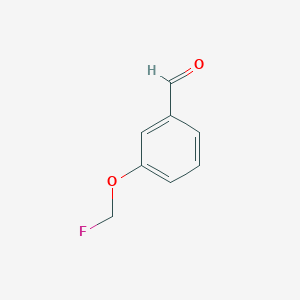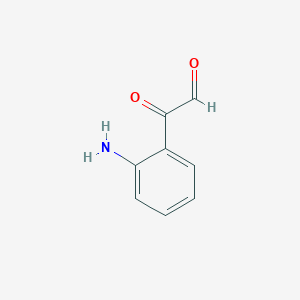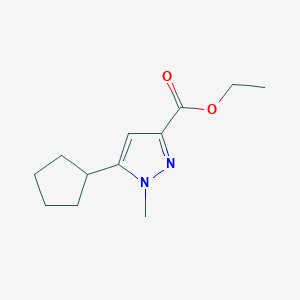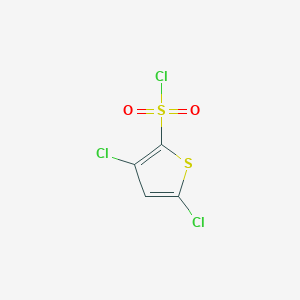
Potassium trifluoro(6-methoxypyridin-2-yl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(6-methoxypyridin-2-yl)boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group attached to a 6-methoxypyridin-2-yl moiety, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(6-methoxypyridin-2-yl)boranuide typically involves the reaction of 6-methoxypyridine with a boron reagent, such as boron trifluoride etherate, in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron reagent. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the time and resources required for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(6-methoxypyridin-2-yl)boranuide is known to undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Potassium trifluoro(6-methoxypyridin-2-yl)boranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, for studying biological processes.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which potassium trifluoro(6-methoxypyridin-2-yl)boranuide exerts its effects involves the formation of boron-carbon bonds through transmetalation processes. In cross-coupling reactions, the compound acts as a boron source, transferring the boron moiety to a palladium catalyst, which then facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst and the electronic properties of the boron reagent.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(6-fluoro-2-methylpyridin-3-yl)boranuide
- Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide
- Potassium trifluoro(2-methylpyridin-3-yl)boranuide
Uniqueness
Potassium trifluoro(6-methoxypyridin-2-yl)boranuide is unique due to the presence of the 6-methoxypyridin-2-yl moiety, which imparts specific electronic and steric properties to the compound. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
1356476-61-3 |
|---|---|
Molecular Formula |
C6H6BF3KNO |
Molecular Weight |
215.02 g/mol |
IUPAC Name |
potassium;trifluoro-(6-methoxypyridin-2-yl)boranuide |
InChI |
InChI=1S/C6H6BF3NO.K/c1-12-6-4-2-3-5(11-6)7(8,9)10;/h2-4H,1H3;/q-1;+1 |
InChI Key |
XJFFKZDLGKGELP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=NC(=CC=C1)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


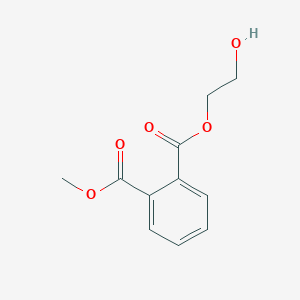
![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)


![{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13461194.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13461198.png)
![2-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13461203.png)
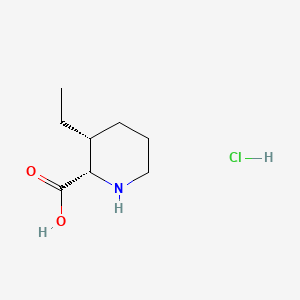

![2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13461218.png)
